
2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride is a heterocyclic compound with a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride typically involves the reaction of 1,2-amino alcohols with carbonyl compounds. One common method is the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another approach involves the use of aliphatic aldehydes with non-stabilized azomethine ylides to form oxazolidines .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yields and purity. The use of chiral magnesium phosphate catalysts has been reported to achieve high enantioselectivity in the synthesis of oxazolidines .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl chloride group.
Common Reagents and Conditions
Oxidation: Tert-butyl hydroperoxide, tetrabutylammonium iodide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidines, which can be further functionalized for use in pharmaceuticals and other applications.
Aplicaciones Científicas De Investigación
2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s carbonyl chloride group is highly reactive, allowing it to form covalent bonds with a wide range of molecular targets. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxazolidin-2-one: Known for its antibacterial activity and use in pharmaceuticals.
Oxazolidinones: A class of compounds with significant biological activity, including linezolid and tedizolid.
Uniqueness
2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride is unique due to its specific reactivity profile and the presence of both an ethylidene group and a carbonyl chloride group. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
36190-13-3 |
|---|---|
Fórmula molecular |
C6H8ClNO2 |
Peso molecular |
161.58 g/mol |
Nombre IUPAC |
2-ethylidene-1,3-oxazolidine-3-carbonyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c1-2-5-8(6(7)9)3-4-10-5/h2H,3-4H2,1H3 |
Clave InChI |
IFJPVVJFTGOFQV-UHFFFAOYSA-N |
SMILES canónico |
CC=C1N(CCO1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


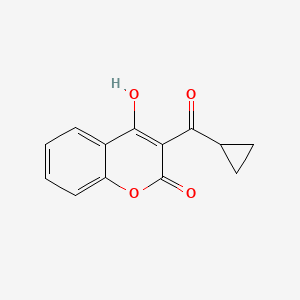
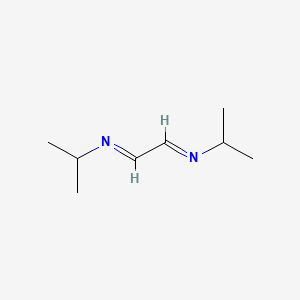

![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
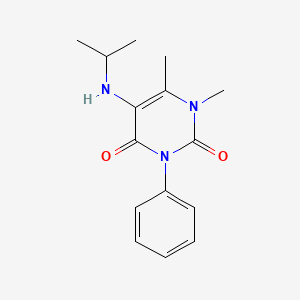
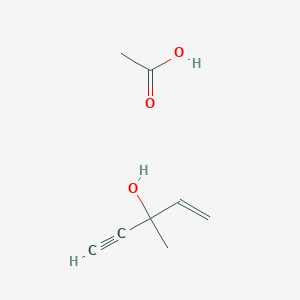

![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)

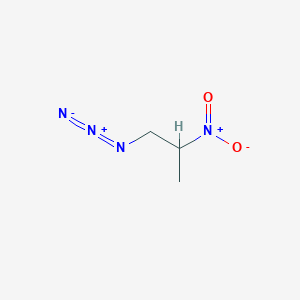
![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
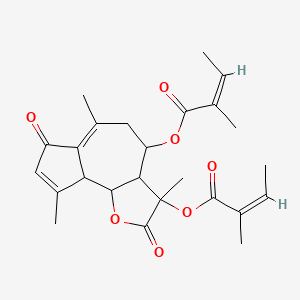
![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
![(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone](/img/structure/B14685557.png)
